molecular formula C18H18O2 B6323249 (2E)-3-(4-Ethylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one CAS No. 1181800-69-0

(2E)-3-(4-Ethylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B6323249
CAS No.: 1181800-69-0
M. Wt: 266.3 g/mol
InChI Key: KUOAMXFUESVLQW-MDWZMJQESA-N
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Description

(2E)-3-(4-Ethylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of an ethyl group on one phenyl ring and a methoxy group on the other.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(4-Ethylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-ethylbenzaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the ethyl group or the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to a saturated carbonyl system, resulting in the formation of 3-(4-ethylphenyl)-1-(4-methoxyphenyl)propan-1-one.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) under controlled conditions.

Major Products:

    Oxidation: 4-ethylbenzaldehyde, 4-methoxybenzoic acid.

    Reduction: 3-(4-ethylphenyl)-1-(4-methoxyphenyl)propan-1-one.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives:

Biology:

    Antimicrobial Activity: Some derivatives of this compound have shown promising antimicrobial properties, making them potential candidates for the development of new antibiotics.

Medicine:

    Anti-inflammatory and Anticancer Properties: Research has indicated that certain chalcone derivatives exhibit anti-inflammatory and anticancer activities, which could be explored for therapeutic applications.

Industry:

    Dye and Pigment Production: The compound and its derivatives can be used in the synthesis of dyes and pigments for various industrial applications.

Mechanism of Action

The mechanism of action of (2E)-3-(4-Ethylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one and its derivatives involves interaction with specific molecular targets and pathways. For instance, in the case of its anticancer activity, the compound may inhibit cell proliferation by inducing apoptosis through the activation of caspase pathways. The exact molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

  • (2E)-3-(4-Methylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
  • (2E)-3-(4-Ethylphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
  • (2E)-3-(4-Ethylphenyl)-1-(4-chlorophenyl)prop-2-en-1-one

Uniqueness: The presence of the ethyl group and the methoxy group in (2E)-3-(4-Ethylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one imparts unique chemical and physical properties compared to its analogs. These substituents can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

(E)-3-(4-ethylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c1-3-14-4-6-15(7-5-14)8-13-18(19)16-9-11-17(20-2)12-10-16/h4-13H,3H2,1-2H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOAMXFUESVLQW-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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